molecular formula C26H14N2O3 B3828409 8-(4-nitrophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one

8-(4-nitrophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one

Cat. No.: B3828409
M. Wt: 402.4 g/mol
InChI Key: PZDRNBJSQBNVRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-nitrophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one: is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons. This compound is characterized by its fused ring structure, which includes a quinoline moiety, an indene unit, and a nitrophenyl group. The presence of these functional groups and the extended conjugation make this compound of interest in various fields of scientific research, particularly in materials science and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-nitrophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indenoquinoline Core: This can be achieved through a cyclization reaction involving an aromatic aldehyde, indan-1,3-dione, and an amine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the recovery and reuse of catalysts are crucial for making the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indene and quinoline moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at various positions on the aromatic rings. Halogenation, sulfonation, and alkylation are typical examples.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Conversion of the nitro group to an amino group, yielding 8-(4-aminophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one.

    Substitution: Various halogenated, sulfonated, or alkylated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, 8-(4-nitrophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one is studied for its electronic properties due to its extended conjugation. It is used in the development of organic semiconductors and photovoltaic materials .

Biology and Medicine

The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug development

Industry

In the industrial sector, this compound can be used in the synthesis of dyes and pigments due to its vibrant color and stability. It is also explored in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism by which 8-(4-nitrophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. The nitro group can undergo bioreduction to form reactive intermediates that can induce cytotoxicity in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 7H-benzo[h]indeno[1,2-b]quinolin-8-one
  • 8H-naphtho[2,3-h]indeno[1,2-b]quinolin-9-one

Uniqueness

Compared to similar compounds, 8-(4-nitrophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one is unique due to the presence of the nitrophenyl group, which enhances its electronic properties and reactivity. This makes it particularly useful in applications requiring high electron affinity and stability under various conditions .

Properties

IUPAC Name

11-(4-nitrophenyl)-12-azapentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,11,14,16,18,20-decaen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H14N2O3/c29-26-20-8-4-3-7-19(20)23-22-18-6-2-1-5-15(18)11-14-21(22)27-25(24(23)26)16-9-12-17(13-10-16)28(30)31/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDRNBJSQBNVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C(=N3)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(4-nitrophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one
Reactant of Route 2
8-(4-nitrophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one
Reactant of Route 3
Reactant of Route 3
8-(4-nitrophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one
Reactant of Route 4
Reactant of Route 4
8-(4-nitrophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one
Reactant of Route 5
Reactant of Route 5
8-(4-nitrophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one
Reactant of Route 6
Reactant of Route 6
8-(4-nitrophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.